molecular formula C19H20N2O2 B7814517 (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

Katalognummer: B7814517
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: GZBLLBMXRTZBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorenyl group attached to a piperazine ring via a carboxylate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with piperazine in the presence of a suitable carboxylating agent. One common method involves the use of fluorenylmethanol and piperazine in a solvent such as dichloromethane, with the addition of a carboxylating agent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acid or base, water, heat.

    Acylation: Acyl chlorides or anhydrides, base, solvent.

    Reduction: LiAlH4 or NaBH4, solvent.

    Alkylation: Alkyl halides, base, solvent.

    N-Deprotection: Acid, hydrogenation catalyst.

Major Products Formed

    Hydrolysis: (9H-Fluoren-9-yl)methyl piperazine-1-carboxylic acid.

    Acylation: (9H-Fluoren-9-yl)methyl piperazine-1-acetate.

    Reduction: (9H-Fluoren-9-yl)methyl piperazine-1-carbinol.

    Alkylation: Various N-alkylated piperazine derivatives.

    N-Deprotection: Piperazine derivatives without the fluorenyl group.

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is unique due to its combination of a fluorenyl group and a piperazine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate, a compound with significant structural complexity, is gaining attention in medicinal chemistry due to its potential biological activities. Characterized by a fluorenyl group linked to a piperazine moiety, this compound exhibits properties that may influence various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N2O2C_{19}H_{21}N_{2}O_{2} with a molecular weight of approximately 344.84 g/mol. The compound's structure includes:

  • Fluorenyl group : A polycyclic aromatic hydrocarbon that enhances lipophilicity.
  • Piperazine ring : Known for its ability to interact with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to significant pharmacological effects, such as anxiolytic and antidepressant properties.

Interaction Studies

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems .

Biological Activity and Applications

This compound has been explored for various biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential anxiolytic and antidepressant properties due to its interaction with serotonin receptors.
  • Cytochrome P450 Inhibition : The compound's ability to inhibit CYP enzymes positions it as a relevant subject in drug interaction studies.
  • Neuropharmacology : Its structural features suggest applications in the development of therapeutic agents targeting neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
FluoxetineFluorinated phenyl group, piperazineAntidepressant
Piperazine derivativesVarious substitutions on piperazineAnxiolytic effects
CarbamazepineDibenzoazepine structureAnticonvulsant

The uniqueness of this compound lies in its specific combination of aromatic and aliphatic characteristics, potentially leading to distinct pharmacological properties compared to traditional piperazine derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Study on Neurotransmitter Interaction : Research indicates that the compound exhibits binding affinity towards serotonin receptors, suggesting potential antidepressant effects.
  • Cytochrome P450 Interaction Study : A study highlighted the compound's ability to inhibit CYP enzymes, which could impact drug metabolism significantly .
  • Pharmacokinetic Analysis : Investigations into the pharmacokinetics revealed that the presence of the fluorenyl group enhances solubility and bioavailability compared to other compounds in its class .

Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBLLBMXRTZBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.47 g (4.7 mmol) N-Fmoc-piperazine (obtained from N-Fmoc-piperazine hydrobromide by treatment with aqueous NaHCO3 and extraction with TBME, drying the organic layer over Na2SO4 and evaporation under reduced pressure at <30° C.) in 18 ml CH2Cl2 at 0° C. was added dropwise to a solution of 1.51 g (4.7 mmol) (RS)-carbonic acid 4-benzyloxy-benzyl ester 1-chloro-ethyl ester in 57 ml of CH2Cl2. The reaction is slightly exothermic and a colourless precipitate is formed. After 1 h at 0° C. the mixture was allowed to warm to rt and stirred for further 62 h. Then the reaction is quenched with 2.35 ml 4M K2CO3, filtered over a plug of Na2SO4 and evaporated. The crude product (2.67 g) was purified by flash-chromatography on silica gel with hexane/AcOEt 50:50 as eluent: 1.54 g (60%) RO-72-0160/000 as yellow solid. IR (Nujol): 1699 cm−1. 1H-NMR (CDCl3): 3.25–3.60 br, 8H; 4.23 t, J=6.4 Hz, 1H; 4.48 d, J=6.4 Hz, 2H; 5.06 s and 5.07 s, 4H; 6.97 d, J=8.4 Hz, 2H, 7.26–7.45, m 11H, 7.55 d, J=7.6 Hz, 2H and 7.76 d, J=7.6 Hz, 2H. MS (ISP): 566.4 (M+NH4)+; 571.4 (M+Na)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.